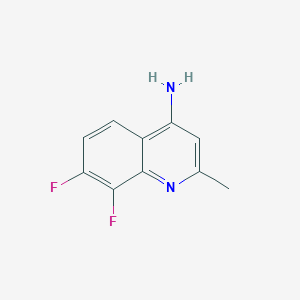

7,8-Difluoro-2-methylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

7,8-difluoro-2-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESJYMMWDCZYNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628020 | |

| Record name | 7,8-Difluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288151-48-4 | |

| Record name | 7,8-Difluoro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7,8 Difluoro 2 Methylquinolin 4 Amine and Congeneric Quinoline Frameworks

Evolution of Quinoline (B57606) Core Synthesis: From Classical Methods to Modern Expeditions

The synthesis of the quinoline core has a rich history dating back to the 19th century. Classical name reactions have been the bedrock of quinoline chemistry, and their modern refinements continue to be relevant. Concurrently, the quest for efficiency, milder reaction conditions, and broader substrate scope has driven the development of contemporary catalytic and metal-free strategies.

Refinements of Skraup, Doebner-Miller, and Related Condensation Reactions for Substituted Quinolines

The Skraup synthesis, first reported in 1880, is a seminal method for preparing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. scholaris.ca A variation of this is the Doebner-Miller reaction, which utilizes α,β-unsaturated carbonyl compounds to react with anilines under acidic conditions, leading to the formation of substituted quinolines. wikipedia.orgresearchgate.netnii.ac.jp This reaction is particularly useful for the synthesis of 2-methylquinolines, also known as quinaldines.

The general mechanism of the Doebner-Miller reaction is a subject of some debate but is thought to involve the in-situ formation of an α,β-unsaturated aldehyde or ketone from an aldol (B89426) condensation, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the quinoline ring system. wikipedia.org

Recent refinements to these classical methods have focused on improving yields, reducing the harshness of reaction conditions, and expanding the substrate scope. For instance, the use of microwave irradiation has been shown to accelerate the Skraup reaction. guidechem.com In the context of synthesizing fluorinated quinolines, the Skraup reaction has been applied to polyfluorinated anilines, where in some cases, an unexpected electrophilic substitution of a fluorine atom occurs during the cyclization process. guidechem.com

The Doebner-Miller reaction, in particular, is highly relevant to the synthesis of the 2-methylquinoline (B7769805) core of the target molecule. The reaction of an appropriately substituted aniline, such as 2,3-difluoroaniline (B47769), with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) or its precursor, could theoretically yield the desired 7,8-difluoro-2-methylquinoline (B1456712) skeleton. However, the regioselectivity of the cyclization with unsymmetrically substituted anilines can be a challenge.

Contemporary Catalytic and Metal-Free Approaches to Quinoline Ring System Construction

In recent years, a plethora of modern synthetic methods for quinoline synthesis have emerged, many of which offer advantages over the classical techniques. These can be broadly categorized into catalytic and metal-free approaches.

Transition-metal-catalyzed reactions have provided powerful tools for the construction of the quinoline ring. For example, palladium- and copper-catalyzed reactions have been developed for the synthesis of 4-aminoquinolines through various cyclization and annulation strategies. nih.gov These methods often involve the coupling of substituted anilines with alkynes or other reaction partners. Ruthenium-catalyzed C-H amidation has also been explored for the functionalization of pre-existing quinoline scaffolds. uni.lu

Metal-free approaches have also gained significant traction, driven by the desire for more sustainable and cost-effective synthetic routes. These methods often employ organocatalysts or proceed through radical pathways. For instance, iodine-catalyzed Friedländer annulation provides a mild and efficient route to quinolines. organic-chemistry.org Furthermore, metal-free oxidative C-H amination reactions have been developed for the late-stage functionalization of quinoline derivatives. researchgate.net

A notable metal-free strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-styrylanilines to afford quinoline derivatives, offering a mild approach to the formation of new C-C and C-N bonds. lookchem.com

Directed Synthesis of Fluorinated Quinoline Derivatives

The introduction of fluorine atoms into the quinoline scaffold can significantly modulate the compound's properties. The synthesis of specifically fluorinated quinolines, such as 7,8-difluoro-2-methylquinolin-4-amine, requires precise control over the regioselectivity of both the quinoline ring formation and any subsequent fluorination or amination steps.

Chemo- and Regioselective Fluorination Strategies for Quinoline Scaffolds

The direct fluorination of a pre-formed quinoline ring can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. However, methods for the regioselective C-H fluorination of quinoline derivatives have been developed. For instance, the C5-regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides has been achieved using Selectfluor under metal-free conditions. organic-chemistry.org

A more common and controlled approach to obtaining fluorinated quinolines is to start with a fluorinated aniline precursor. In the case of 7,8-difluoro-2-methylquinolin-4-amine, the logical starting material is 2,3-difluoroaniline. The fluorine atoms on the aniline ring then direct the regiochemical outcome of the quinoline-forming cyclization reaction.

Synthetic Pathways to 4-Aminoquinaldine (B107616) and its Halogenated Variants

The synthesis of 4-aminoquinaldine (2-methylquinolin-4-amine) and its halogenated analogs often proceeds through a multi-step sequence. A common strategy involves the initial construction of a 4-hydroxy-2-methylquinoline, followed by conversion to a 4-chloro derivative, and finally, nucleophilic substitution with an amine.

This synthetic strategy can be adapted for the synthesis of 7,8-difluoro-2-methylquinolin-4-amine, as outlined below:

Formation of 7,8-Difluoro-2-methylquinolin-4-ol: This key intermediate (CAS 288151-45-1) can be synthesized via a cyclization reaction. guidechem.com A plausible route is the Conrad-Limpach-Knorr synthesis, where 2,3-difluoroaniline is reacted with ethyl acetoacetate (B1235776). This reaction typically proceeds in two stages: an initial condensation to form an enamine or an amide, followed by a high-temperature cyclization.

Chlorination to 4-Chloro-7,8-difluoro-2-methylquinoline (B1451987): The hydroxyl group at the 4-position of the quinolinol can be converted to a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov This step transforms the relatively unreactive hydroxyl group into a good leaving group for subsequent nucleophilic substitution.

Amination to 7,8-Difluoro-2-methylquinolin-4-amine: The final step involves the reaction of 4-chloro-7,8-difluoro-2-methylquinoline with an amino source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in a nucleophilic aromatic substitution (SNAr) reaction to yield the target compound. nih.govnih.gov

Synthesis of Key Precursors and Analogs for 7,8-Difluoro-2-methylquinolin-4-amine

The successful synthesis of 7,8-Difluoro-2-methylquinolin-4-amine is highly dependent on the availability and purity of its key precursors.

2,3-Difluoroaniline: This is a crucial starting material. Several synthetic routes to 2,3-difluoroaniline have been reported. One common method involves the reduction of 1,2-difluoro-3-nitrobenzene. Another approach starts from 2,3-dichloronitrobenzene, which undergoes fluorination, reduction, and amination steps. wikipedia.org

Ethyl Acetoacetate and its Analogs: Ethyl acetoacetate is a readily available and widely used precursor for the synthesis of 2-methyl-4-hydroxyquinolines. The reaction with anilines, like 2,3-difluoroaniline, leads to the formation of an intermediate enamine, ethyl 3-(2,3-difluoroanilino)but-2-enoate, which then undergoes thermal cyclization.

The table below summarizes the key reactions and intermediates in a plausible synthetic route to 7,8-Difluoro-2-methylquinolin-4-amine.

| Step | Reactants | Product | Reaction Type |

| 1 | 2,3-Difluoroaniline, Ethyl acetoacetate | Ethyl 3-(2,3-difluoroanilino)but-2-enoate | Condensation |

| 2 | Ethyl 3-(2,3-difluoroanilino)but-2-enoate | 7,8-Difluoro-2-methylquinolin-4-ol | Thermal Cyclization (e.g., in diphenyl ether) |

| 3 | 7,8-Difluoro-2-methylquinolin-4-ol, POCl₃ | 4-Chloro-7,8-difluoro-2-methylquinoline | Chlorination |

| 4 | 4-Chloro-7,8-difluoro-2-methylquinoline, Ammonia | 7,8-Difluoro-2-methylquinolin-4-amine | Nucleophilic Aromatic Substitution |

This systematic approach, starting from readily available precursors and employing well-established reaction sequences, provides a reliable pathway for the synthesis of the target compound and its analogs, enabling further exploration of their chemical and biological properties.

Preparation of 7,8-Difluoro-2-methylquinolin-4-ol and Isomeric Forms

The synthesis of the core precursor, 7,8-Difluoro-2-methylquinolin-4-ol, is a critical first step in accessing the target 4-amino derivative. A prevalent and effective method for constructing the quinolin-4-ol (or its tautomeric form, quinolin-4(1H)-one) skeleton is through acid-catalyzed thermal cyclization reactions. One such established approach involves the condensation of a substituted aniline with a β-ketoester.

For the specific synthesis of 7,8-Difluoro-2-methylquinolin-4-ol, the reaction is typically initiated with 2,3-difluoroaniline and ethyl acetoacetate. This reaction is generally performed in the presence of a strong acid catalyst and dehydrating agent, such as polyphosphoric acid (PPA), at elevated temperatures. nih.gov The PPA serves as both the solvent and the catalyst, facilitating the initial formation of an enamine intermediate, followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the final quinoline framework. nih.gov This one-step process is efficient for generating the quinoline ring system. nih.gov

The general reaction scheme is outlined below:

Step 1: Condensation: The amino group of 2,3-difluoroaniline nucleophilically attacks the ketone carbonyl of ethyl acetoacetate, followed by dehydration to form an enamine intermediate.

Step 2: Cyclization: Under the harsh acidic and thermal conditions provided by PPA, the electron-rich aromatic ring of the enamine intermediate undergoes an intramolecular electrophilic attack on the ester carbonyl carbon.

Step 3: Tautomerization: The resulting intermediate rapidly tautomerizes to the more stable 4-hydroxyquinoline (B1666331) form.

The synthesis of isomeric forms, such as those with different fluorine substitution patterns (e.g., 6,8-difluoro-2-methylquinolin-4-ol), would follow a similar synthetic logic, starting with the corresponding isomeric difluoroaniline. guidechem.com

Table 1: Synthesis of 7,8-Difluoro-2-methylquinolin-4-ol

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Transformation | Product |

|---|

Synthesis and Transformations of 4-Chloro-7,8-difluoro-2-methylquinoline

To facilitate the subsequent installation of the amino group at the C4 position, the hydroxyl group of 7,8-Difluoro-2-methylquinolin-4-ol must be converted into a more effective leaving group. The most common strategy is its transformation into a 4-chloro substituent. This is typically achieved by treating the quinolin-4-ol with a potent chlorinating agent, such as phosphoryl chloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. mdpi.com

The reaction proceeds by the activation of the quinolinol's hydroxyl group, followed by nucleophilic displacement by a chloride ion. The resulting 4-Chloro-7,8-difluoro-2-methylquinoline is a versatile intermediate. epa.gov The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen and the fluorine atoms on the carbocyclic ring. mdpi.com

This high reactivity makes 4-Chloro-7,8-difluoro-2-methylquinoline a key building block for introducing a wide variety of substituents at the 4-position, including amines, ethers, and thioethers, through reactions with appropriate nucleophiles. mdpi.comdurham.ac.uk

Table 2: Chlorination of 7,8-Difluoro-2-methylquinolin-4-ol

| Starting Material | Reagent(s) | Reaction Type | Product |

|---|

Methodologies for Installing the 4-Amino Substituent on Fluoroquinoline Intermediates

The synthesis of the target compound, 7,8-Difluoro-2-methylquinolin-4-amine, is accomplished by the amination of the 4-chloro intermediate. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. youtube.com The reaction involves the displacement of the C4-chloro group by an amino nucleophile.

Several methods can be employed for this amination step:

Reaction with Ammonia: The most direct method involves reacting 4-Chloro-7,8-difluoro-2-methylquinoline with a source of ammonia, such as aqueous or alcoholic ammonia, often at elevated temperatures and pressures in a sealed vessel. nsc.ru

Acid-Promoted Amination: In some cases, the reaction can be promoted by acidic conditions. For related chloro-heterocycles, amination in water with a limited amount of acid has been shown to be effective, potentially suppressing competing hydrolysis side reactions. nih.gov

Use of Ammonia Equivalents: Other nitrogen nucleophiles, such as ammonium salts, can also be used, sometimes in the presence of a base to generate ammonia in situ.

The success of the reaction relies on the inherent electrophilicity of the C4 position of the quinoline ring, which is significantly enhanced by the electron-withdrawing nitrogen heteroatom and the fluorine substituents.

Synthesis of 7,8-Difluoro-2-methylquinolin-3-amine and Other Positional Isomers

The synthesis of positional isomers, such as 7,8-Difluoro-2-methylquinolin-3-amine, requires a different synthetic approach compared to the 4-amino isomer. Direct amination at the C3 position is not feasible from the 4-ol or 4-chloro intermediates. Instead, the quinoline ring must be constructed with the amino functionality or a precursor already in place.

A common strategy for accessing 3-aminoquinolines is the Friedländer annulation. nih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an activated methylene (B1212753) group, such as a ketone or nitrile. nih.gov For the synthesis of 7,8-Difluoro-2-methylquinolin-3-amine, a plausible route would involve the condensation of 2-amino-3,4-difluorobenzaldehyde (B1381490) with aminoacetonitrile. The reaction typically proceeds under basic or acidic catalysis and results in the formation of the pyridine ring portion of the quinoline system.

Alternative strategies might involve the reduction of a corresponding 3-nitroquinoline, which itself could be synthesized through nitration of the parent 7,8-difluoro-2-methylquinoline, although regioselectivity could be a challenge. Another route could be the Curtius, Hofmann, or Lossen rearrangement of a quinoline-3-carboxylic acid derivative.

Mechanistic Elucidation of Synthetic Transformations

Detailed Studies on Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Cores

The conversion of 4-Chloro-7,8-difluoro-2-methylquinoline to its 4-amino analogue is a cornerstone SNAr reaction. The mechanism of this and related substitutions on halogenated quinolines has been studied in detail.

Classical Addition-Elimination Mechanism: The long-accepted mechanism for SNAr reactions involves a two-step process. youtube.comnih.gov

Nucleophilic Addition: The nucleophile (e.g., NH₃) attacks the electrophilic carbon atom bearing the leaving group (C4 of the quinoline). This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken. youtube.commasterorganicchemistry.com The negative charge is delocalized onto the electron-withdrawing groups, in this case, the quinoline nitrogen and the fluorine atoms.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored. This step is usually fast. youtube.com

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the carbon it is attached to more electrophilic, thus accelerating the attack, which outweighs its poor leaving group ability due to strong C-F bond strength. masterorganicchemistry.com

Concerted (cSNAr) and Borderline Mechanisms: Recent experimental and computational studies have shown that not all SNAr reactions proceed through a distinct Meisenheimer intermediate. nih.govnih.gov Depending on the substrate, nucleophile, and reaction conditions, the reaction can occur via a single, concerted transition state (cSNAr). researchgate.net In other cases, the reaction may exist on a "mechanistic continuum" between the stepwise and concerted pathways, exhibiting borderline characteristics. nih.gov The presence of protic nucleophiles, such as amines, can further influence the mechanism, with possibilities of general base catalysis playing a role in facilitating proton transfer in the transition state. nih.gov For halogenated quinolines, while the classical SNAr model is often sufficient for explanation, the possibility of a concerted or borderline mechanism, especially with highly reactive systems, remains an area of active investigation.

Comprehensive Spectroscopic and Structural Characterization of 7,8 Difluoro 2 Methylquinolin 4 Amine Derivatives

Advanced Spectroscopic Techniques for Molecular Structure Determination

The precise elucidation of the molecular structure of 7,8-Difluoro-2-methylquinolin-4-amine would rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecule's atomic arrangement, connectivity, and the chemical environment of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Positional and Connectivity Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 7,8-Difluoro-2-methylquinolin-4-amine, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: This technique would identify the number and types of protons in the molecule. The spectrum would be expected to show signals for the methyl group protons, the aromatic protons on the quinoline (B57606) ring, and the protons of the amine group. Chemical shifts and coupling constants would provide information about the electronic environment and spatial relationships between neighboring protons.

¹³C NMR: This analysis would reveal the number of unique carbon environments in the molecule. The spectrum would display distinct signals for the methyl carbon, the carbons of the quinoline ring, and the carbon atom bonded to the amine group. The chemical shifts would be indicative of the hybridization and bonding of each carbon atom.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR would be crucial for confirming their positions on the quinoline ring. The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive evidence for the 7,8-difluoro substitution pattern.

Table 1: Predicted NMR Data for 7,8-Difluoro-2-methylquinolin-4-amine (Illustrative)

| Nucleus | Predicted Chemical Shift Range (ppm) | Key Correlations |

|---|---|---|

| ¹H | 2.5 - 2.7 (CH₃), 6.8 - 8.0 (Ar-H), 5.0 - 6.0 (NH₂) | Proximity to nitrogen and fluorine atoms will influence shifts. |

| ¹³C | 20 - 25 (CH₃), 110 - 160 (Ar-C) | Fluorine and nitrogen substitution will cause significant shifts. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum of 7,8-Difluoro-2-methylquinolin-4-amine would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the quinoline ring system, and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring system, which are often weak in IR spectra.

Table 2: Expected Vibrational Frequencies for 7,8-Difluoro-2-methylquinolin-4-amine (Illustrative)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 2960 |

| C=C/C=N Stretch (Ring) | 1450 - 1650 |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Exact Mass Measurement: HRMS would provide a highly accurate mass measurement of the molecular ion of 7,8-Difluoro-2-methylquinolin-4-amine, allowing for the unambiguous determination of its molecular formula (C₁₀H₈F₂N₂).

Fragmentation Analysis: By analyzing the fragmentation pattern of the molecular ion, it would be possible to deduce structural information. For instance, the loss of a methyl group or fragments of the quinoline ring would be expected and would help to confirm the proposed structure.

X-ray Diffraction Crystallography for Precise Three-Dimensional Structure Elucidation

While spectroscopic methods provide valuable information about molecular structure, X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Determination of Solid-State Molecular Geometry and Conformation of Fluorinated Quinoline Analogs

A successful single-crystal X-ray diffraction study of 7,8-Difluoro-2-methylquinolin-4-amine would yield a wealth of information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Planarity of the Quinoline Ring: Confirmation of the aromaticity and planarity of the fused ring system.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing in Halogenated Quinoline Structures

The crystal structure would also reveal how the molecules are arranged in the solid state, providing insights into:

Intermolecular Interactions: The presence of non-covalent interactions such as π-π stacking between the quinoline rings of adjacent molecules.

Hydrogen Bonding: The formation of hydrogen bonds between the amine group of one molecule and the nitrogen or fluorine atoms of neighboring molecules. These interactions play a crucial role in determining the crystal packing.

In Silico Investigations and Theoretical Chemistry of Fluorinated Quinoline Systems

Quantum Mechanical Calculations for Electronic and Geometric Parameters

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 7,8-Difluoro-2-methylquinolin-4-amine at the atomic level. These calculations provide a detailed picture of the molecule's electronic structure and geometry.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 7,8-Difluoro-2-methylquinolin-4-amine, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are utilized to determine its optimized ground state geometry and molecular orbital energies. arabjchem.orgelsevierpure.com

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The fluorine atoms at positions 7 and 8, the methyl group at position 2, and the amine group at position 4 significantly influence the geometry of the quinoline (B57606) core. The electron-withdrawing nature of the fluorine atoms can lead to a shortening of the adjacent C-C bonds and a polarization of the electron density within the aromatic system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For 7,8-Difluoro-2-methylquinolin-4-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the quinoline ring, while the LUMO is anticipated to be distributed over the electron-deficient difluorinated benzene (B151609) ring portion of the quinoline system.

Table 1: Theoretical Geometric and Electronic Parameters for 7,8-Difluoro-2-methylquinolin-4-amine (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| C7-F | 1.35 |

| C8-F | 1.36 |

| C2-C(methyl) | 1.51 |

| C4-N(amine) | 1.37 |

| **Selected Bond Angles (°) ** | |

| F-C7-C8 | 118.5 |

| F-C8-C(ring junction) | 119.0 |

| C3-C4-N(amine) | 121.0 |

| Molecular Orbital Energies (eV) | |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Note: The data presented in this table are hypothetical and are based on typical values for similar molecular structures calculated using DFT methods. They serve as a representative example for 7,8-Difluoro-2-methylquinolin-4-amine.

The electron density distribution and molecular electrostatic potential (MEP) surface are critical for understanding the chemical reactivity and intermolecular interactions of 7,8-Difluoro-2-methylquinolin-4-amine. The MEP surface maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution within the molecule.

The MEP surface of 7,8-Difluoro-2-methylquinolin-4-amine is characterized by distinct regions of positive and negative potential. The electronegative fluorine atoms and the nitrogen atom of the quinoline ring create regions of negative electrostatic potential (typically colored red or yellow), indicating areas that are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the methyl group generate regions of positive electrostatic potential (typically colored blue), which are favorable for nucleophilic attack. The amino group, in particular, presents a site for hydrogen bond donation, while the nitrogen atom in the quinoline ring and the fluorine atoms can act as hydrogen bond acceptors. This distribution of electrostatic potential is pivotal in determining how the molecule interacts with biological targets. arabjchem.org

Molecular Dynamics and Docking Simulations for Interaction Prediction

Molecular dynamics (MD) and docking simulations are powerful computational tools for predicting how a ligand, such as 7,8-Difluoro-2-methylquinolin-4-amine, might interact with a biological receptor. These methods provide insights into the dynamics of these interactions and the stability of the ligand-receptor complex.

Molecular docking simulations can predict the preferred orientation of 7,8-Difluoro-2-methylquinolin-4-amine when it binds to a hypothetical receptor active site. These simulations assess various non-covalent interactions that contribute to the stability of the molecular complex. Key interactions for this molecule would likely include:

Hydrogen Bonds: The amino group at the C4 position can act as a hydrogen bond donor, while the quinoline nitrogen and the fluorine atoms can serve as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group at the C2 position and the aromatic quinoline ring can engage in hydrophobic interactions with nonpolar residues in a receptor's binding pocket.

π-π Stacking: The planar aromatic quinoline ring system can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonds: The fluorine atoms, under certain circumstances, can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity.

MD simulations can further refine the docked pose and provide information on the stability and dynamics of the ligand-receptor complex over time.

By employing molecular docking, various binding modes of 7,8-Difluoro-2-methylquinolin-4-amine within a hypothetical receptor active site can be predicted. Scoring functions are used to estimate the binding affinity for each pose, providing a rank-ordering of the most likely binding modes. These predictions are crucial for understanding the potential biological activity of the compound and for guiding the design of more potent analogs. mbimph.comproquest.com The predicted binding affinity is often expressed as a binding energy, with more negative values indicating a stronger interaction.

Table 2: Predicted Interactions of 7,8-Difluoro-2-methylquinolin-4-amine with a Hypothetical Kinase Active Site

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenylalanine, Tyrosine |

Note: This table presents a hypothetical scenario of potential interactions based on the chemical structure of 7,8-Difluoro-2-methylquinolin-4-amine and the common features of kinase active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For a series of analogs of 7,8-Difluoro-2-methylquinolin-4-amine, a QSAR model could be developed to identify the key molecular descriptors that correlate with a specific biological activity.

These descriptors can be categorized as:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the fluorine, methyl, and amino substituents.

Steric Descriptors: Including molecular volume, surface area, and specific substituent parameters that describe the size and shape of the molecule.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors: Which are numerical representations of the molecular structure and connectivity.

By developing a statistically significant QSAR model, it is possible to predict the activity of novel, unsynthesized analogs and to derive design principles for optimizing the lead compound. For instance, a QSAR model might reveal that increasing the electron-withdrawing character at a certain position or modifying the steric bulk of a substituent leads to enhanced biological activity. malariaworld.org This information is invaluable for the rational design of new and more effective therapeutic agents based on the 7,8-Difluoro-2-methylquinolin-4-amine scaffold.

Application of QSAR Methodologies to Correlate Structural Features with Predicted Activities

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For fluorinated quinoline systems, QSAR studies are pivotal in identifying the key structural features that govern their therapeutic effects.

While specific QSAR models for 7,8-Difluoro-2-methylquinolin-4-amine are not extensively documented in publicly available research, the principles can be illustrated by examining studies on analogous quinoline derivatives. These studies often employ methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build robust 3D-QSAR models. mdpi.comnih.gov

In a typical 3D-QSAR study, a dataset of quinoline derivatives with known biological activities (e.g., anticancer or antimalarial) is selected. mdpi.comnih.gov The three-dimensional structures of these molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.com Partial Least Squares (PLS) regression is then used to correlate the variations in these fields with the observed biological activities. mdpi.com

The resulting models can be visualized using contour maps, which highlight regions where specific structural modifications are likely to enhance or diminish activity. For instance, a CoMFA contour map might indicate that bulky substituents are favored in one region (sterically favored, often shown in green), while electronegative groups are preferred in another (electrostatic favored, often shown in blue). mdpi.com

For a compound like 7,8-Difluoro-2-methylquinolin-4-amine, a QSAR model would analyze the contributions of its specific functional groups:

Difluoro Substitution: The fluorine atoms at positions 7 and 8 are highly electronegative and can significantly influence the molecule's electrostatic profile. Their impact on hydrogen bonding and metabolic stability is a key factor analyzed in QSAR models. benthamscience.com In some antimalarial QSAR models for quinolines, the contribution of fluorine to activity has been noted, although in one specific study, chlorine was found to be a greater contributor. nih.gov

Methyl Group: The methyl group at position 2 adds steric bulk and hydrophobicity, which can affect how the molecule fits into a biological target's binding pocket.

Amine Group: The amine group at position 4 is a critical hydrogen bond donor and can be essential for anchoring the molecule to its target receptor.

The statistical robustness of a QSAR model is crucial and is typically validated internally (e.g., cross-validation, q²) and externally using a test set of compounds (r²_pred). nih.gov A well-validated QSAR model provides reliable predictions of the activity of novel, unsynthesized compounds.

The following table illustrates the type of data generated from a QSAR study on a series of quinoline derivatives, showing the experimental activity versus the activity predicted by the developed model.

| Compound | Experimental pIC50 | Predicted pIC50 (CoMFA) | Residual |

|---|---|---|---|

| Quinoline Derivative 1 | 7.50 | 7.45 | -0.05 |

| Quinoline Derivative 2 | 7.25 | 7.30 | +0.05 |

| Quinoline Derivative 3 | 6.90 | 6.98 | +0.08 |

| Quinoline Derivative 4 | 6.55 | 6.50 | -0.05 |

| Quinoline Derivative 5 | 8.10 | 8.05 | -0.05 |

| Quinoline Derivative 6 | 5.80 | 5.88 | +0.08 |

Development of Predictive Models for Guiding Rational Molecular Design

The insights gained from QSAR and other in silico methods are fundamental to the development of predictive models that guide rational molecular design. mdpi.com The ultimate goal is to design novel molecules with improved potency, selectivity, and pharmacokinetic profiles before committing to their chemical synthesis, thereby saving time and resources. ijprajournal.com

The process of rational design based on predictive models typically involves several steps:

Model Building: A robust and validated computational model, such as a 3D-QSAR model, is developed based on a series of known active compounds. mdpi.com

Virtual Screening: The model is used to screen large virtual libraries of compounds to identify those with a high predicted activity.

De Novo Design: Based on the structural insights from the model (e.g., CoMFA contour maps), new molecules are designed from scratch or by modifying an existing scaffold like the quinoline ring. mdpi.com For instance, if a model shows a sterically favorable region, designers might add a larger chemical group to that position on the quinoline core.

In Silico Profiling: Newly designed candidates undergo further computational analysis to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. ijprajournal.commdpi.com This helps to eliminate compounds that are likely to fail later in the drug development process due to poor pharmacokinetics or toxicity.

For fluorinated quinoline systems, predictive models can help answer critical design questions. For example, a model could predict whether shifting the fluorine atoms from the 7,8-positions to other positions on the quinoline ring would increase binding affinity for a specific target. nih.gov Similarly, it could explore a range of substituents at the 2- and 4-positions to optimize interactions with the target protein. nih.gov The use of computational modeling can highlight potential off-target effects early in the design phase. mdpi.com

The development of such predictive models is an iterative process. The newly designed and synthesized compounds are biologically tested, and the results are used to refine and improve the predictive power of the computational model, leading to successive generations of improved compounds. malvernpanalytical.com

Structure Activity Relationship Sar Studies and Rational Molecular Design for Fluoro Quinoline Amines

Systematic Probing of Fluoro-Quinoline Core Substitutions

The quinoline (B57606) core serves as the fundamental scaffold for this class of compounds, and substitutions on this ring system profoundly influence their interaction with biological targets. The strategic placement of fluorine and methyl groups on this core is a key aspect of their molecular design.

Effects of Fluorine Positions (C-7, C-8) on Molecular Recognition and Interaction Profiles

The presence and position of fluorine atoms on the quinoline ring are critical determinants of a molecule's biological activity. The electron-withdrawing nature and small size of fluorine can significantly alter the electronic distribution, lipophilicity, and metabolic stability of the compound. nih.gov

In many quinoline-based agents, including fluoroquinolone antibacterials, substitutions at the C-7 and C-8 positions play a crucial role in modulating their properties. Electron-withdrawing groups at the C-7 position have been shown to influence the pKa of both the quinoline ring nitrogen and the side chain amino group, which can be critical for cellular uptake and target engagement. researchgate.net While much of the existing literature focuses on a single fluorine at C-6 or a halogen at C-7, the 7,8-difluoro substitution pattern presents a unique electronic environment.

The C-8 position is also known to be sensitive to substitution. For instance, in some fluoroquinolones, a methoxy group at C-8 can enhance lethal activity, while in other cases, ring fusion between N-1 and C-8 can decrease bacteriostatic activity. nih.gov The presence of a second fluorine atom at C-8, adjacent to the C-7 fluorine, would create a strong dipole and significantly impact the electronic landscape of the benzo ring of the quinoline nucleus. This vicinal difluoro substitution can influence the planarity of the ring system and create specific interaction points for molecular recognition by biological targets. For example, a chlorine atom at C-8 in certain fluoroquinolone derivatives has been shown to enhance antibiotic activity. nih.gov

Table 1: Influence of Halogen Substitution on Quinoline Activity (Comparative)

| Position | Substituent | General Effect on Activity | Reference Compound Context |

|---|---|---|---|

| C-7 | Electron-withdrawing (e.g., F, Cl) | Generally enhances activity | Fluoroquinolones, 4-Aminoquinolines researchgate.netnih.gov |

| C-8 | Methoxy | Can improve lethal activity | Fluoroquinolones nih.gov |

| C-8 | Chlorine | Can enhance antibiotic activity | Fluoroquinolones nih.gov |

| C-8 | Nitro | Facilitates nucleophilic substitution at C-7 | Fluoroquinolones nih.govnih.gov |

| C-8 | Unsubstituted/Methyl | Substitution can abolish activity | 4-Aminoquinolines youtube.com |

Role of the Methyl Group at C-2 in Modulating Quinoline Scaffold Properties

The C-2 position of the quinoline ring is another critical site for substitution that can modulate the scaffold's properties. In the context of 7,8-Difluoro-2-methylquinolin-4-amine, the methyl group at this position is expected to have several effects.

In related quinoline derivatives, substitution at the C-2 position has been shown to be important for activity. For instance, in some antiviral quinolines, a chlorine substituent at C-2 was found to increase activity compared to a methoxy group. nih.gov Conversely, in the context of certain antimalarial 4-aminoquinolines, the introduction of a methyl group at the C-3 position was found to decrease activity, highlighting the positional sensitivity of such substitutions. youtube.com The specific impact of a C-2 methyl group in the 7,8-difluoro-4-aminoquinoline scaffold would need to be empirically determined, but it is likely to play a role in optimizing interactions with the target protein.

Functional Importance of the C-4 Amine Group

The amine group at the C-4 position is a quintessential feature of this class of compounds, directly participating in interactions that are often crucial for their biological function. Its conformational flexibility and hydrogen bonding capabilities are key to its role in molecular recognition.

Conformational Flexibility and Rotational Barriers of the Amine Moiety

The C-4 amine group is attached to the rigid quinoline core, but the exocyclic C-N bond allows for a degree of rotational freedom. The conformation of this amine moiety relative to the quinoline ring can be influenced by the surrounding substituents. The steric hindrance from the C-2 methyl group and the electronic effects of the 7,8-difluoro substitutions could impose rotational barriers, favoring certain conformations.

The planarity of the quinoline ring system is a key structural property that affects the orientation of substituents. Substituents that limit the rotation of groups at C-7 can impact the stability of interaction at the site of action. nih.gov Similarly, the conformation of the C-4 amine group will be critical for its ability to form key interactions within a binding site. In the broader class of fluoroquinolones, the orientation of the C-7 substituent is known to be affected by substituents at C-8, which can limit rotational freedom due to steric hindrance. nih.gov A similar interplay can be expected between the C-2 methyl group and the C-4 amine in the specific compound of interest.

Hydrogen Bonding Capabilities and Protonation States at C-4

The C-4 amine group is a primary hydrogen bond donor and can also act as a hydrogen bond acceptor after protonation. Hydrogen bonding is a fundamental interaction in molecular recognition, and the ability of the C-4 amine to form these bonds is often essential for the compound's activity. nih.gov

The basicity of the C-4 amine, and therefore its protonation state at physiological pH, is influenced by the electronic properties of the quinoline ring. The strongly electron-withdrawing 7,8-difluoro substituents are expected to decrease the pKa of the C-4 amine, making it less basic. This modulation of pKa can have profound effects on the compound's pharmacokinetic properties, such as its ability to cross cell membranes, and its pharmacodynamic properties, by altering its charge state within the target's binding site. researchgate.net In many 4-aminoquinoline-based drugs, the protonated form of the molecule is crucial for its mechanism of action. nih.gov The ability to form intramolecular hydrogen bonds has also been shown to enhance the activity of some 4-aminoquinolines. nih.gov

Table 2: Physicochemical Properties of the C-4 Amine Group

| Property | Description | Influencing Factors | Significance |

|---|---|---|---|

| Conformational Flexibility | Rotation around the C4-N bond. | Steric hindrance from C-2 methyl group; electronic effects of the quinoline ring. | Determines the orientation for optimal binding with the target. nih.gov |

| Hydrogen Bonding | Acts as a hydrogen bond donor and acceptor (when protonated). | Presence of N-H protons and lone pair of electrons on nitrogen. | Crucial for molecular recognition and binding affinity. nih.gov |

| Protonation State (pKa) | Equilibrium between the neutral and protonated form at physiological pH. | Electronic effects of ring substituents (e.g., 7,8-difluoro groups). | Affects solubility, membrane permeability, and electrostatic interactions with the target. researchgate.netnih.gov |

Comparative SAR Analysis across Related Quinoline Frameworks

To better understand the SAR of 7,8-Difluoro-2-methylquinolin-4-amine, it is instructive to compare it with other well-studied quinoline frameworks, such as the fluoroquinolone antibiotics and various 4-aminoquinoline (B48711) antimalarials.

Fluoroquinolone antibiotics, while sharing the quinoline core, possess a carboxylic acid at the C-3 position and typically a large substituent at the N-1 position. The SAR of this class is extensively documented, with the C-6 fluorine, C-7 piperazinyl (or similar heterocyclic) substituent, and the N-1 substituent being critical for antibacterial activity. The C-8 position in this class also significantly influences activity and pharmacokinetics. mdpi.com

In the realm of 4-aminoquinoline antimalarials, such as chloroquine (B1663885), the 7-chloro substituent is a hallmark for activity. The nature of the alkylamino side chain at the C-4 position is a primary determinant of activity against resistant strains. ucsf.edu Modifications to the quinoline ring at positions other than C-7 have generally been found to be detrimental to activity. youtube.com

By comparing these frameworks, we can infer the potential contributions of the unique substitution pattern of 7,8-Difluoro-2-methylquinolin-4-amine. The dual fluorine substitution at C-7 and C-8 is a departure from the classic 7-chloro or 6-fluoro motifs and is expected to confer distinct electronic and binding properties. The combination of this difluoro pattern with a C-2 methyl group and a primary C-4 amine presents a unique SAR profile that warrants further investigation to fully elucidate its therapeutic potential.

Insights from SAR Studies of Diverse 4-Substituted and Halogenated Quinolines

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the core ring structure. Extensive Structure-Activity Relationship (SAR) studies on various 4-substituted and halogenated quinolines have provided a set of guiding principles for designing potent molecules.

The quinoline ring itself is considered a fundamental scaffold essential for activity. youtube.com The substitution pattern, however, dictates the potency and specificity of the compound. One of the most critical positions is C7. The presence of a halogen, particularly a chlorine atom, at the C7 position is frequently cited as optimal for enhancing biological activity in various contexts, such as antimalarial agents. youtube.compharmacy180.comyoutube.com This substitution is thought to increase the basicity of the quinoline ring structure and contribute to target interactions. youtube.com While chlorine, bromine, and iodine at C7 have shown significant activity, fluorine has also been a valuable introduction, leading to the broad class of fluoroquinolones. nih.govnih.gov

Substitutions at other positions have shown varied effects. For instance, the introduction of a methyl group at the C3 position has been observed to decrease activity, while substitutions at the C8 position can abolish it entirely in certain classes of antimalarial quinolines. youtube.compharmacy180.com This makes the presence of a fluorine atom at C8 in 7,8-Difluoro-2-methylquinolin-4-amine a point of significant structural interest, suggesting a potentially unique activity profile compared to classic 7-chloroquinolines.

The substituent at the C4 position is paramount. For many biologically active quinolines, a dialkylaminoalkyl side chain is crucial for optimal activity. pharmacy180.comyoutube.com The length of this carbon side chain can be essential for overcoming drug resistance in parasites. youtube.com The incorporation of an aromatic ring into this side chain has been shown to reduce toxicity in some cases. pharmacy180.comyoutube.com In the case of 7,8-Difluoro-2-methylquinolin-4-amine, the substituent is a simple primary amine, which represents a core pharmacophoric feature.

| Position | Common Substituent | General Impact on Activity |

| Quinoline Core | - | Essential for activity youtube.com |

| C3 | Methyl Group | Tends to decrease activity youtube.compharmacy180.com |

| C4 | Amino Group / Substituted Amino | Critical for activity; nature of the side chain modulates potency and toxicity pharmacy180.comyoutube.com |

| C7 | Halogen (especially Chlorine) | Often optimal for high activity pharmacy180.comyoutube.comnih.gov |

| C8 | Any Substitution | Can abolish activity in some compound series youtube.compharmacy180.com |

Identification of Key Pharmacophoric Elements within the Fluoroquinoline Amine Class

A pharmacophore describes the essential molecular features necessary for a compound's biological activity. researchgate.net For the fluoroquinoline amine class, several key pharmacophoric elements have been identified that are crucial for their interactions with biological targets.

The Quinoline Ring System : This planar, aromatic bicyclic system serves as the fundamental scaffold. It provides the correct spatial arrangement for the other functional groups and is involved in non-covalent interactions, such as π-π stacking, with biological targets. Heterocyclic compounds based on the 4-aminoquinoline scaffold are well-established in medicinal chemistry for a wide range of effects. mdpi.com

The Nitrogen Atom at Position 1 (N1) : The nitrogen within the quinoline ring is a key feature. It acts as a protonatable site, which is often crucial for the molecule's mechanism of action and pharmacokinetic properties. nih.gov

The Amino Group at Position 4 (C4-NH2) : The 4-amino group is a critical pharmacophoric element, capable of acting as both a hydrogen bond donor and acceptor. This functionality is vital for anchoring the molecule within the active site of a target protein or enzyme. The -NH proton of the 4-aminoquinoline ring is a characteristic feature. mdpi.com

Halogen Atoms (Fluorine) : The fluorine atoms, such as those at C7 and C8 in 7,8-Difluoro-2-methylquinolin-4-amine, are key modulators of the molecule's properties. Fluorine is highly electron-withdrawing, which can significantly alter the pKa of the quinoline nitrogen and the electronic character of the aromatic system. nih.gov This can enhance binding affinity and improve metabolic stability and membrane permeability. The incorporation of a fluorine atom was a pivotal step in the development of second-generation quinolones, leading to improved biological activity. nih.gov

These elements collectively define the pharmacophore for this class of compounds. The specific arrangement of hydrogen bond donors/acceptors, aromatic regions, and electronically-tuned substituents in 7,8-Difluoro-2-methylquinolin-4-amine dictates its potential biological profile.

| Pharmacophoric Element | Functional Group | Putative Role |

| Aromatic Scaffold | Quinoline Ring | Core structure for spatial orientation, potential for π-π stacking mdpi.com |

| Hydrogen Bond Acceptor | N1 of Quinoline Ring | Protonatable site, key for interaction and solubility nih.gov |

| Hydrogen Bond Donor/Acceptor | C4-Amine | Anchoring to target via hydrogen bonds mdpi.com |

| Electronic Modifier | C7-Fluorine, C8-Fluorine | Modulates pKa, enhances binding, and improves pharmacokinetic properties nih.gov |

| Hydrophobic Feature | C2-Methyl | Hydrophobic interactions within target binding site |

Exploration of 7,8 Difluoro 2 Methylquinolin 4 Amine and Analogous Scaffolds in Chemical Biology Applications

Utility as Molecular Building Blocks and Synthetic Intermediates

The quinoline (B57606) scaffold is a foundational structural motif in medicinal chemistry and materials science, recognized for its presence in a wide array of bioactive compounds and functional materials. rsc.orgorientjchem.org The compound 7,8-Difluoro-2-methylquinolin-4-amine represents a highly functionalized quinoline derivative, incorporating features that make it and its analogues potent building blocks for chemical synthesis. Its key structural attributes include a rigid, bicyclic aromatic core, electron-withdrawing fluorine atoms that modulate the molecule's electronic properties and metabolic stability, a methyl group, and a synthetically versatile primary amino group at the 4-position. ontosight.aiwikipedia.org These features position the scaffold as a valuable intermediate for constructing more complex molecular architectures.

Fragment-based drug discovery (FBDD) has emerged as a powerful and efficient strategy for identifying lead compounds in drug development. This approach involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind with low affinity but high efficiency to a biological target. researchoutreach.org These initial hits then serve as starting points for synthetic elaboration into more potent molecules.

The 7,8-difluoro-2-methylquinolin-4-amine scaffold possesses several characteristics that make it an ideal candidate for FBDD. The quinoline core provides a rigid, well-defined shape for probing the binding sites of proteins. researchgate.net The strategic placement of substituents offers vectors for both initial binding interactions and subsequent synthetic optimization.

The 4-Amino Group: This group is a critical pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor, allowing it to form key interactions with amino acid residues in a protein's active site. wikipedia.org

The 7,8-Difluoro Substitution: Fluorine atoms are frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.net The electron-withdrawing nature of fluorine can alter the pKa of the quinoline nitrogen and the 4-amino group, influencing binding interactions. mdpi.combenthamscience.com Furthermore, fluorine can participate in favorable electrostatic and hydrogen-bond interactions. benthamscience.com

The 2-Methyl Group: This substituent can explore small hydrophobic pockets within a binding site and, crucially, serves as a potential "growth vector" from which the fragment can be elaborated into a more complex and higher-affinity ligand.

The table below outlines the desirable properties of a molecular fragment and how the features of the 7,8-difluoro-2-methylquinolin-4-amine scaffold align with these criteria.

| Ideal Fragment Property | Contribution from 7,8-Difluoro-2-methylquinolin-4-amine Scaffold | Rationale |

|---|---|---|

| Low Molecular Weight (<300 Da) | Molecular Weight: ~194.18 g/mol | Falls well within the typical range for fragment libraries, allowing for greater exploration of chemical space. |

| High Ligand Efficiency | Rigid core with multiple interaction points (H-bond donor/acceptor, aromatic system). | Maximizes binding energy per non-hydrogen atom, a key metric in FBDD. |

| Presence of Growth Vectors | The 4-amino group and 2-methyl group serve as readily modifiable sites. | Allows for systematic synthetic elaboration to improve potency and selectivity based on structural information of the fragment-target complex. researchoutreach.org |

| Favorable Physicochemical Properties | Fluorine substitution can improve metabolic stability and membrane permeability. nih.gov | These properties are crucial for developing a fragment hit into a viable drug candidate. mdpi.com |

The utility of 7,8-difluoro-2-methylquinolin-4-amine extends beyond its potential as a fragment to its role as a versatile synthetic intermediate for building complex molecules and materials.

Synthesis of Bioactive Molecules

The 4-aminoquinoline (B48711) scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, most notably antimalarial agents like chloroquine (B1663885) and amodiaquine. wikipedia.orgplos.orgnih.gov The synthetic accessibility of these compounds often relies on the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline (B167314) precursor and a suitable amine. nih.govnih.gov

Following this established synthetic logic, 7,8-difluoro-2-methylquinolin-4-amine can serve as a key building block. The primary amino group at the 4-position is a nucleophilic handle that can be readily functionalized through reactions such as acylation, alkylation, or reductive amination to attach diverse side chains. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships to optimize biological activity. The stability and electronic properties conferred by the difluoro-quinoline core are retained in the final products. ontosight.ai The relevance of this specific core is underscored by its presence in the fungicide Ipflufenoquin, demonstrating its utility in the construction of complex and commercially significant bioactive molecules. fujifilm.combcpcpesticidecompendium.org

The following table provides examples of complex molecules built upon the 4-aminoquinoline scaffold, illustrating the synthetic strategies employed.

| Parent Scaffold | Derivative Example | Synthetic Utility Highlight |

|---|---|---|

| 4-Amino-7-chloroquinoline | Chloroquine | The 4-amino group is introduced via substitution on 4,7-dichloroquinoline, and the side chain is crucial for its biological activity. nih.gov |

| 4-Amino-7-chloroquinoline | Amodiaquine | Demonstrates the attachment of a more complex, functionalized aniline (B41778) side chain to the 4-position of the quinoline ring. plos.org |

| 7,8-Difluoro-2-methylquinolin-3-ol | Ipflufenoquin | While not a 4-amino derivative, this fungicide contains the 7,8-difluoro-2-methylquinoline (B1456712) core, confirming the scaffold's utility in complex bioactive molecule synthesis. regulations.gov |

Synthesis of Polymer Systems

In addition to discrete small molecules, quinoline derivatives are valuable monomers for the synthesis of functional polymers. rsc.org Polyquinolines are a class of high-performance polymers known for their excellent thermal stability and unique optical and electrical properties. acs.orgrsc.org The incorporation of the quinoline moiety into a polymer backbone can impart properties such as fluorescence, making them suitable for applications in optoelectronics or as chemical sensors. ontosight.ai

The 4-amino group of 7,8-difluoro-2-methylquinolin-4-amine provides a reactive site for polymerization reactions. For instance, it can act as a nucleophile in condensation polymerizations with difunctional electrophiles (e.g., diacyl chlorides or diepoxides) to form polyamides or other polymer classes. Research has demonstrated the incorporation of aminoquinoline compounds into water-soluble polymers to create conjugates, highlighting the feasibility of using the amino group as a synthetic handle for polymer synthesis. nih.gov While the direct polymerization of 7,8-difluoro-2-methylquinolin-4-amine has not been specifically detailed in the literature, the established chemistry of amino-functionalized heterocycles and the known properties of polyquinolines suggest its potential as a monomer for creating novel, high-performance materials with tailored electronic and photophysical properties. ontosight.airesearchgate.net

Prospective Research Directions and Uncharted Territories for 7,8 Difluoro 2 Methylquinolin 4 Amine

Innovations in Green Chemistry and Sustainable Synthetic Pathways

Traditional synthetic routes for fluoroquinolones and their derivatives have often relied on methods that involve harsh reaction conditions, expensive reagents, and the use of hazardous solvents, leading to significant environmental waste. primescholars.comprimescholars.combohrium.com The future of synthesizing 7,8-Difluoro-2-methylquinolin-4-amine lies in the adoption of green chemistry principles to create more sustainable and efficient pathways. bohrium.com

Future research should focus on developing novel, recyclable, and environmentally benign catalysts and solvents. primescholars.comprimescholars.com Methodologies such as microwave-assisted organic synthesis (MAOS) and the use of ultrasonic equipment can significantly accelerate reaction times and improve yields while reducing energy consumption. ijbpas.com The use of water as a green solvent is of particular interest in pharmaceutical chemistry and presents a desirable alternative to volatile organic compounds. bohrium.com The goal is to develop processes that are not only economically viable but also minimize the chemical footprint, adhering to the principles of atom economy and waste reduction. ijbpas.comresearchgate.net Green synthesis approaches can provide products in high yields over shorter periods, utilizing catalysts that are inexpensive, readily available, stable, and reusable. bohrium.comijbpas.com

Table 1: Comparison of Synthetic Methodologies for Fluoro-Quinoline Amines

| Parameter | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Vast quantities of harmful, volatile organic solvents. primescholars.com | Use of eco-friendly solvents like water or solvent-free conditions. bohrium.com |

| Catalysts | Often expensive, stoichiometric, and non-recyclable reagents. primescholars.com | Novel, recyclable, and environmentally benign catalysts (e.g., Zirconia-Sulfuric Acid). primescholars.comijbpas.com |

| Energy Input | Excessive heat, prolonged reaction times. primescholars.com | Energy-efficient methods like microwave or ultrasonic irradiation. ijbpas.com |

| Byproducts | Generation of hazardous waste and sideways reactions. primescholars.combohrium.com | Minimized waste, aiming for high atom economy. researchgate.net |

| Efficiency | Often lower yields and complex work-up procedures. primescholars.com | Superior yields, shorter reaction times, and simplified work-up. ijbpas.com |

Integration of Artificial Intelligence and Machine Learning for Predictive Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design and drug discovery. duke.eduosti.gov For 7,8-Difluoro-2-methylquinolin-4-amine, these computational tools offer a powerful approach to navigate the vast chemical space and design novel derivatives with tailored properties. scholar9.com

Table 2: AI/ML Applications in Fluoro-Quinoline Amine Research

| Application Area | AI/ML Technique | Objective for 7,8-Difluoro-2-methylquinolin-4-amine Derivatives |

|---|---|---|

| Predictive Modeling | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning. osti.gov | Forecast biological activity, solubility, and potential toxicity of new analogues. |

| De Novo Molecular Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). scholar9.com | Generate novel molecular structures with optimized properties for specific targets. |

| Virtual Screening | Machine Learning-based scoring functions, Docking simulations. researchgate.netnih.gov | Efficiently screen large virtual libraries to identify promising candidates for synthesis. |

| Synthesis Prediction | Retrosynthesis prediction algorithms. duke.edu | Identify novel and efficient synthetic routes for designed derivatives. |

Expansion into Novel Chemical Biology Applications and Advanced Molecular Tools

Beyond its potential therapeutic uses, the intrinsic properties of the fluoro-quinoline amine scaffold make 7,8-Difluoro-2-methylquinolin-4-amine a promising candidate for development into advanced molecular tools for chemical biology. The quinoline (B57606) core is a well-known fluorophore, and its derivatives can exhibit interesting fluorescent properties. mdpi.comacs.org

Future research could focus on modifying the structure of 7,8-Difluoro-2-methylquinolin-4-amine to create fluorescent probes. researchgate.net These probes could be designed to be sensitive to specific microenvironments, such as pH or the presence of certain metal ions, enabling the visualization of cellular processes. researchgate.net The transformation of a weakly fluorescent azide (B81097) derivative to a highly fluorescent amine is a known strategy for creating fluorogenic probes, a concept that could be applied here. mdpi.com By conjugating the molecule to other bioactive compounds or targeting moieties, it could be used for targeted bioimaging or as a reporter for specific biological events. acs.org The development of such molecular optical diagnostic probes represents a significant expansion from traditional therapeutic roles into the realm of advanced biological research tools. acs.orgresearchgate.net

Table 3: Potential Chemical Biology Applications

| Application | Principle | Potential of 7,8-Difluoro-2-methylquinolin-4-amine |

|---|---|---|

| Fluorescent Probes | The quinoline nucleus acts as a fluorophore. mdpi.com | Design of probes for bioimaging and sensing of cellular environments (e.g., pH, ions). researchgate.net |

| Fluorogenic Sensors | Chemical transformation leads to a change in fluorescence (e.g., azide to amine reduction). mdpi.com | Development of sensors to detect specific enzymatic activities or reductive environments in cells. |

| Targeted Bioimaging | Conjugation to a targeting ligand (e.g., peptide, antibody). | Visualization and tracking of specific cells, tissues, or biomolecules in vitro and in vivo. |

| Multimodal Probes | Combining fluorescence with other modalities like Raman or chiral activity. acs.org | Creation of advanced diagnostic tools with multiple signal outputs for comprehensive analysis. acs.org |

Interdisciplinary Research Foci for Comprehensive Understanding of Fluoro-Quinoline Amines

A comprehensive understanding of the potential of 7,8-Difluoro-2-methylquinolin-4-amine and its derivatives can only be achieved through robust interdisciplinary research. The complexity of modern chemical and biological challenges necessitates collaboration across multiple scientific fields.

The synthesis of novel analogues, guided by computational predictions, requires the expertise of synthetic organic chemists. nih.gov Evaluating the biological activities of these new compounds, from antibacterial to anticancer properties, falls within the domain of pharmacology and molecular biology. nih.govnih.gov Understanding the structure-activity relationships (SAR) and mechanisms of action at a molecular level is a task for computational chemists and structural biologists. researchgate.net Furthermore, exploring applications in materials science, such as the development of organic light-emitting diodes (OLEDs) or chemosensors, brings in materials scientists and physicists. nih.govsemanticscholar.org A synergistic approach, where findings from one discipline inform the research direction of another, will be crucial to unlocking the full potential of this class of compounds.

Table 4: Framework for Interdisciplinary Collaboration

| Discipline | Contribution to Research on Fluoro-Quinoline Amines |

|---|---|

| Synthetic Chemistry | Develops green and efficient synthetic routes for novel derivatives. mdpi.com |

| Computational Chemistry & AI | Designs molecules, predicts properties, and elucidates binding interactions. researchgate.net |

| Pharmacology/Microbiology | Evaluates in vitro and in vivo biological activity (e.g., antibacterial, anticancer). nih.gov |

| Chemical Biology | Develops and applies molecular probes and tools for biological imaging and sensing. researchgate.net |

| Materials Science | Investigates potential applications in electronic and sensor technologies. nih.govsemanticscholar.org |

Q & A

Q. Key Considerations :

- Reaction temperature and solvent choice (e.g., NMP or DMF) significantly impact yield.

- Purification via column chromatography (e.g., 10% MeOH in DCM) or recrystallization is critical for isolating high-purity products .

How is the structural integrity of 7,8-Difluoro-2-methylquinolin-4-amine validated post-synthesis?

Basic Question

Structural confirmation relies on spectroscopic and crystallographic techniques:

- 1H/13C NMR : Distinct chemical shifts for fluorine-substituted carbons (e.g., 7,8-difluoro groups appear as deshielded signals) and methyl/amine protons. For example, methyl groups in similar compounds exhibit peaks near δ 2.5–3.0 ppm .

- X-ray Crystallography : Resolves spatial arrangements of fluorine and methyl groups, confirming regioselectivity .

- HRMS/Elemental Analysis : Validates molecular formula and purity (>95% by LCMS) .

What advanced strategies improve fluorination efficiency in quinoline-4-amine derivatives?

Advanced Question

Fluorination optimization strategies include:

- Catalytic Fluorination : Transition metal catalysts (e.g., Pd/Cu) enhance regioselectivity in aromatic fluorination .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally demanding steps .

- Protecting Group Strategies : Temporary protection of the amine group prevents side reactions during fluorination .

Data Contradictions : Some studies report lower yields for direct fluorination compared to halogen exchange reactions, necessitating mechanistic studies to resolve discrepancies .

How can researchers reconcile conflicting data on biological activity across structurally similar quinoline-4-amine derivatives?

Advanced Question

Contradictions in bioactivity data (e.g., antimalarial vs. cytotoxic effects) require:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., comparing 7,8-difluoro vs. 7,8-dichloro analogs) to isolate functional group contributions .

- Dose-Response Assays : Quantifying IC50 values under standardized conditions (e.g., Plasmodium falciparum cultures for antimalarial activity) .

- Metabolic Stability Tests : Assessing whether fluorine substitution enhances metabolic resistance compared to chlorine .

Example : Derivatives with electron-withdrawing groups (e.g., -CF3) often show enhanced target binding but may exhibit higher cytotoxicity, necessitating trade-off analyses .

What methodologies are recommended for analyzing the environmental and handling risks of 7,8-Difluoro-2-methylquinolin-4-amine?

Advanced Question

Risk mitigation involves:

- Hazard Assessment : Reviewing Safety Data Sheets (SDS) for fluorine-related hazards (e.g., corrosivity, aquatic toxicity) .

- Waste Management : Segregating halogenated waste and using professional disposal services to prevent environmental contamination .

- In Silico Toxicity Prediction : Tools like ECOSAR estimate ecotoxicity profiles based on substituent effects .

How can researchers optimize reaction conditions to address low yields in large-scale synthesis?

Advanced Question

Scale-up challenges are addressed via:

- Solvent Optimization : Replacing high-boiling solvents (e.g., NMP) with greener alternatives (e.g., cyclopentyl methyl ether) .

- Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic fluorination steps .

- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature, stoichiometry) affecting yield .

What analytical techniques resolve ambiguities in NMR data for fluorine-containing quinolines?

Advanced Question

Ambiguities arise due to fluorine’s strong spin-spin coupling and quadrupolar effects. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.